N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : A study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This research is significant for the development of new antimicrobial treatments (Darwish et al., 2014).
Antimicrobial and Cytotoxic Activity : Another study by Gouda et al. (2010) synthesized thiazolidinone, thiazoline, and thiophene derivatives, evaluating them as antimicrobial agents. Some compounds exhibited promising activities, contributing to the potential treatment of infectious diseases (Gouda et al., 2010).
Antitumor Applications
Novel Synthesis and Antitumor Evaluation : Shams et al. (2010) synthesized various heterocyclic derivatives, including thiophene, thiazole, and pyrazole, and evaluated their antitumor activities. This study highlights the potential use of these compounds in cancer treatment (Shams et al., 2010).
Synthesis and Antitumor Activity of Novel Derivatives : A study by Albratty et al. (2017) investigated the synthesis of novel thiophene, pyrimidine, and coumarin derivatives and their antitumor activity. This research contributes to the development of new cancer therapies (Albratty et al., 2017).
Synthesis of Heterocyclic Compounds
Synthesis of Novel Heterocyclic Dyes : Shams et al. (2011) synthesized polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This research is essential for the development of new dye systems (Shams et al., 2011).
Use in the Synthesis of Heterocyclic Compounds with CNS Activities : El-Sharkawy (2012) explored the use of cyclopenta[b]thiophene derivative in the synthesis of compounds with potential anticonvulsant, behavioral, and CNS antidepressant activities. This study is significant for the development of new neurological drugs (El-Sharkawy, 2012).
Electrochemical Applications
- Electrochemical Capacitor Applications : Ferraris et al. (1998) evaluated electroactive polymers from derivatives including 3-(4-methylsulfonylphenyl)thiophene for use in electrochemical capacitors. This research is vital for advancements in energy storage technologies (Ferraris et al., 1998).
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(21,22)12-7-5-11(6-8-12)9-16(20)19-17-14(10-18)13-3-2-4-15(13)23-17/h5-8H,2-4,9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWZNTDUMXRDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.